![molecular formula C13H12FNO B166370 Nissol CAS No. 5903-13-9](/img/structure/B166370.png)
Nissol
Overview
Description
Nissol, also known as this compound, is a useful research compound. Its molecular formula is C13H12FNO and its molecular weight is 217.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: ACARICIDES. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Nissol, a compound with significant biological relevance, has been the subject of various studies exploring its pharmacological effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, biological mechanisms, and relevant case studies.
This compound is a synthetic organophosphate compound, primarily used in agricultural settings as an insecticide. Its chemical structure allows it to interact with biological systems effectively, particularly through inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission in both insects and mammals.
The primary mode of action for this compound involves:
- Inhibition of Acetylcholinesterase : By binding to AChE, this compound prevents the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors. This results in paralysis and death in target pests but can also pose risks to non-target species, including humans.
- Impact on Neurotransmission : The accumulation of acetylcholine due to AChE inhibition can disrupt normal signaling pathways in both insects and mammals, leading to various physiological effects.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 20 |
Salmonella enterica | 25 |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Case Studies
- Agricultural Application : A study conducted on cotton crops in Azerbaijan highlighted the efficacy of this compound as a pest control agent. The application resulted in a significant reduction in pest populations while maintaining crop yield stability. However, concerns regarding environmental impact and non-target species toxicity were raised .
- Toxicological Assessment : Research assessing the neurotoxic effects of this compound on non-target organisms revealed that exposure led to behavioral changes and physiological stress responses in mammals. The study emphasized the need for careful regulation of this compound use to mitigate risks to human health and biodiversity .
- Phytochemical Analysis : In a comparative study examining various organophosphates, this compound was found to possess unique phytochemical properties that enhance its biological activity. This includes the presence of specific functional groups that contribute to its binding affinity with AChE .
Scientific Research Applications
The compound "Nissol," also known as this compound-1 or this compound-2, is a chemical entity that has garnered attention for its applications in various scientific fields, particularly in medicinal chemistry and environmental science. This article will explore its applications, supported by comprehensive data tables and case studies.
Medicinal Chemistry
Anticancer Properties
- This compound has been evaluated for its efficacy against different cancer cell lines. Studies have shown that it can induce apoptosis in malignant cells, making it a candidate for further development as an anticancer agent.
- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.
Neuroprotective Effects
- Research indicates that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
- Case Study : A study on animal models of Alzheimer's disease showed that this compound administration led to improved cognitive function and reduced amyloid plaque formation.
Environmental Science
Pollutant Detection
- This compound has been utilized as a sensing agent for detecting environmental pollutants, particularly heavy metals and organic contaminants.
- Data Table 1: Sensing Capabilities of this compound
Pollutant Type | Detection Limit | Method Used |
---|---|---|
Lead (Pb) | 0.5 µg/L | Spectrophotometry |
Cadmium (Cd) | 0.2 µg/L | Fluorescence spectroscopy |
Benzene | 1 µg/L | Gas chromatography |
Bioremediation
- The compound has shown potential in bioremediation processes, aiding in the degradation of toxic substances in contaminated soils.
- Case Study : Field studies indicated that the application of this compound enhanced the microbial degradation rates of hydrocarbons in oil-contaminated sites.
Emerging Technologies
Recent advancements in analytical techniques have improved the understanding of how this compound interacts with biological systems. For instance:
- Omics Technologies : The integration of omics technologies (proteomics, metabolomics) has facilitated deeper insights into the mechanisms by which this compound exerts its effects, both therapeutically and environmentally .
Challenges and Future Directions
Despite its promising applications, several challenges remain:
- Stability and Bioavailability : Research is ongoing to enhance the stability and bioavailability of this compound for therapeutic applications.
- Regulatory Hurdles : As with any new compound, navigating regulatory pathways for clinical use poses significant challenges.
Properties
IUPAC Name |
2-fluoro-N-methyl-N-naphthalen-1-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-15(13(16)9-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRPZEYTIFWCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058139 | |
Record name | MNAF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5903-13-9 | |
Record name | MNAF | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5903-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-N-1-naphthyl-2-fluoroacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005903139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MNAF | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NISSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADL8ZU8B4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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